molecular formula C22H18N4O2 B2937073 N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea CAS No. 866131-45-5

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea

Cat. No.: B2937073
CAS No.: 866131-45-5
M. Wt: 370.412
InChI Key: HNYMIBDUKIOVBK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea typically involves the reaction of 4-methoxyaniline with 3-(2-quinoxalinyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-phenylurea
  • N-(4-methoxyphenyl)-N’-[3-(2-pyridyl)phenyl]urea
  • N-(4-methoxyphenyl)-N’-[3-(2-benzimidazolyl)phenyl]urea

Uniqueness

N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea is unique due to the presence of the quinoxaline moiety, which can confer distinct biological activities and chemical properties compared to other urea derivatives.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-quinoxalin-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-18-11-9-16(10-12-18)24-22(27)25-17-6-4-5-15(13-17)21-14-23-19-7-2-3-8-20(19)26-21/h2-14H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYMIBDUKIOVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-quinoxalin-2-ylphenyl)amine (2.21 g, 10 mmol) in hot toluene, 4-methoxyphenyl isocyanate (1.42 g, 10 mmol) was added and the reaction mixture was heated at reflux for 2 hrs. The mixture was cooled to room temperature, the resulting precipitate was filtered, washed with hexane and dried to afford 1-(4-methoxyphenyl)-3-[3-(quinoxalin-2-yl)phenyl]urea (2.3 g, 62% yield). LCMS calculated for C22H18N4O2 (M+H): 370.41. found 371. 1H-NMR (DMSO-d6, 250 Mhz) δH: 9.52 (1H, s), 8.95 (1H, br. s), 8.55 (1H, br. s), 8.42 (1H, m), 8.20-8.10 (2H, m), 7.96-7.80 (3H, m), 7.75-7.65 (1H, m), 7.55-7.46 (1H, m), 7.45-7.35 (2H, m), 6.92-6.85 (2H, m), 3.72 (3H, s).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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